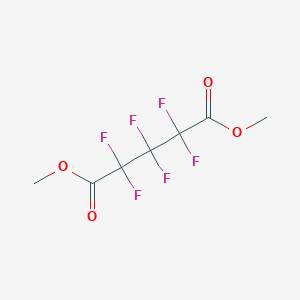
Dimethyl hexafluoroglutarate
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds similar to dimethyl hexafluoroglutarate often involves complex reaction pathways. For instance, the synthesis of enantiomerically pure dimethyl derivatives from L-glutamic acid through a short and efficient synthesis pathway demonstrates the intricate steps needed to produce fluorinated compounds with specific chiral properties (Paz & Sardina, 1993). These methods highlight the challenges and innovations in synthesizing fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds reveals significant insights into their chemical behavior. For example, studies on hexaalkylguanidinium and dimethylimidazolinium compounds show how the introduction of fluorinated groups affects the molecular structure, leading to variations in chemical reactivity and properties (Kolomeitsev et al., 2002).
Chemical Reactions and Properties
The chemical reactions of fluorinated compounds can be complex and varied. Research into the reactions of hexafluoropropene dimers, for example, has provided insights into the isomerization processes and the kinetic and thermodynamic aspects of these reactions (Chen, 2023). These studies are crucial for understanding the reactivity and potential applications of fluorinated compounds.
Physical Properties Analysis
The physical properties of fluorinated compounds, such as their thermal stability and phase behavior, are of significant interest. Investigations into the thermal reactions and transformations of fluorinated dimers and trimers shed light on their stability and reactivity under various conditions (Kaz'mina et al., 1993).
Chemical Properties Analysis
Understanding the chemical properties of fluorinated compounds, including their reactivity with different nucleophiles and their potential for forming complex structures, is vital. Studies on the reactions of hexafluoropropene dimers with O-nucleophiles highlight the diverse reactivity and potential for synthesizing new compounds with unique properties (Ishikawa & Nagashima, 1976).
Aplicaciones Científicas De Investigación
- Summary of the Application : Dimethyl hexafluoroglutarate (DMHFG) is used in the synthesis of fluorinated polyesters. These polyesters are part of a group of biodegradable polymers with extensive applications in biomaterials, surgical sutures, controlled release carriers, and coatings .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of DMHFG with ethylene glycol. The influence of parameters like monomer’s size, temperature, vacuum, ultrasound, and catalyst on the polyesters synthesis was evaluated . The use of Candida antarctica lipase (immobilized CALB) marginally favors the synthesis reactions when fixing the other conditions .
- Results or Outcomes : The conversion rates were assessed considering 1H NMR data and the results disclose the role of ultrasound (US) as crucial to attain high reaction conversion rates (≈20% of increase relatively to the reactions performed in absence of US). The effect of US was more relevant for the higher molecular weight monomers (DMHFG and DMOFA) .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVBCPDYSZAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164754 | |
| Record name | Dimethyl perfluoropentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl hexafluoroglutarate | |
CAS RN |
1513-62-8 | |
| Record name | Dimethyl hexafluoroglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl perfluoropentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl hexafluoroglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




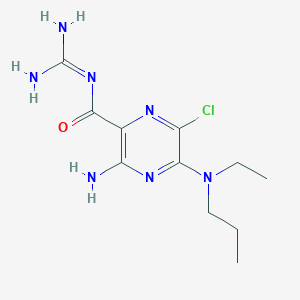
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
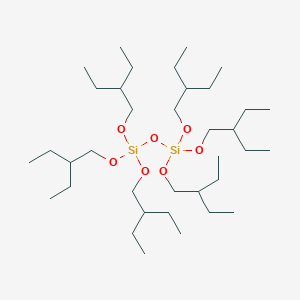

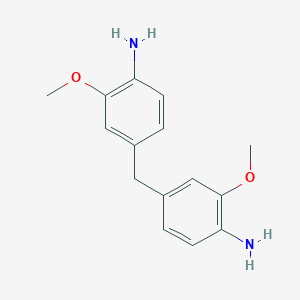
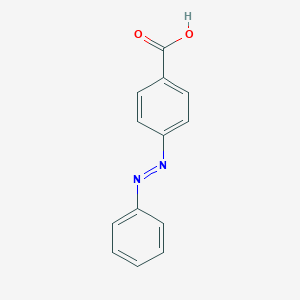
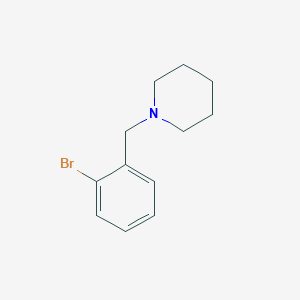
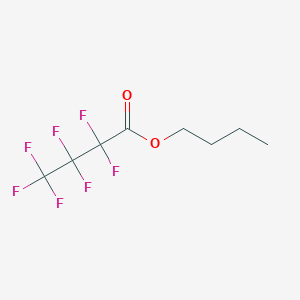
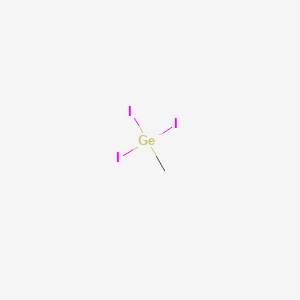
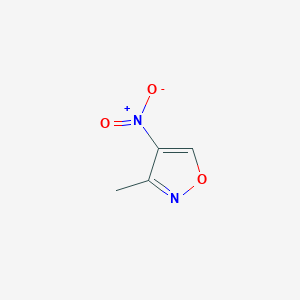
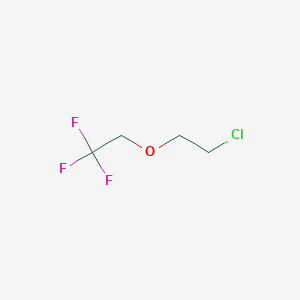
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)